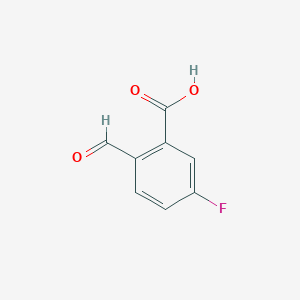

5-Fluoro-2-formylbenzoic acid

Description

BenchChem offers high-quality 5-Fluoro-2-formylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-formylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTCSMCEKXQYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669531 | |

| Record name | 5-Fluoro-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920481-01-2 | |

| Record name | 5-Fluoro-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Trifunctional Linchpin in Modern Synthesis

An In-Depth Technical Guide to 5-Fluoro-2-formylbenzoic Acid

5-Fluoro-2-formylbenzoic acid, registered under CAS number 550363-85-4, is a trifunctional aromatic compound that has become a cornerstone in the fields of medicinal chemistry and advanced materials science.[1][2] Its molecular architecture, which uniquely presents a carboxylic acid, an aldehyde, and a fluorine atom on a benzene scaffold, provides a versatile platform for constructing complex molecular entities. The strategic incorporation of fluorine is a well-established principle in drug design, valued for its ability to enhance critical pharmacological properties.[3][4] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][5]

This guide offers a detailed exploration of 5-fluoro-2-formylbenzoic acid, moving beyond simple data recitation to explain the causality behind its synthesis and reactivity. We will delve into field-proven synthetic protocols, analyze its key reactions with mechanistic insight, and highlight its pivotal role in the development of targeted therapeutics, most notably as a key precursor to the PARP inhibitor Olaparib.[6]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective application. The data below are consolidated from authoritative chemical information repositories.[7][8][9]

Data Presentation: Core Properties

| Property | Value | Source(s) |

| CAS Number | 550363-85-4 | [7][8] |

| Molecular Formula | C₈H₅FO₃ | [7][8] |

| Molecular Weight | 168.12 g/mol | [7] |

| IUPAC Name | 2-fluoro-5-formylbenzoic acid | [7] |

| Appearance | White to off-white or pale yellow solid | [1][10] |

| Melting Point | 175-178 °C | [1] |

| SMILES | C1=CC(=C(C=C1C=O)C(=O)O)F | [7] |

| InChIKey | XZUFXXPSLGVLFC-UHFFFAOYSA-N | [7] |

Data Presentation: GHS Hazard Summary

| Hazard Class | Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 | Warning |

Data compiled from multiple sources.[7][8][9]

Trustworthiness through Safety: The handling of this compound requires adherence to standard laboratory safety protocols.[9] It is incompatible with strong oxidizing agents, strong bases, and amines.[9] Always use in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

Synthesis Strategy: A Reliable Two-Step Pathway

While several synthetic routes to 5-fluoro-2-formylbenzoic acid could be envisioned, the most robust and widely adopted method involves a two-step sequence starting from the readily available 3-bromo-4-fluorobenzaldehyde.[1] This pathway is favored for its high yield and operational simplicity. An alternative approach, the selective oxidation of a methyl group, is often challenging due to the risk of over-oxidation to a carboxylic acid, which complicates purification and reduces yield.[1][11]

The preferred method proceeds via a Rosenmund-von Braun cyanation followed by acid- or base-catalyzed hydrolysis of the resulting nitrile intermediate.[1][2]

Diagram: Overall Synthesis Workflow

Caption: Overall experimental workflow for the synthesis.

Experimental Protocol: Synthesis of 5-Fluoro-2-formylbenzoic Acid

This protocol is a synthesized composite of established methods.[1][2]

Part 1: Synthesis of 2-Fluoro-5-formylbenzonitrile (Intermediate)

-

Reactor Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).

-

Causality: NMP is selected as the solvent due to its high boiling point, which is necessary for this high-temperature reaction, and its ability to dissolve both the organic starting material and the inorganic copper(I) cyanide salt.

-

-

Reagent Addition: To this solution, add 50.6 g (0.56 mol) of copper(I) cyanide (CuCN).

-

Safety: Copper(I) cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate PPE.

-

-

Reaction: Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling the mixture to room temperature, add a small amount of diatomaceous earth and stir. Filter the mixture.

-

Extraction: Dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate. Separate the organic layer and wash it twice more with water. Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude residue from a mixture of petroleum ether and ethyl acetate to yield 2-fluoro-5-formylbenzonitrile as a pale yellow solid (Typical Yield: ~76%).[2]

Part 2: Hydrolysis to 5-Fluoro-2-formylbenzoic Acid (Final Product)

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser, add the 2-fluoro-5-formylbenzonitrile synthesized in Part 1.

-

Hydrolysis: Prepare a 60% (v/v) aqueous sulfuric acid solution by carefully adding concentrated sulfuric acid to deionized water. Add this solution to the flask containing the nitrile.

-

Causality: Strong acid is required to protonate the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water, initiating hydrolysis.

-

-

Reaction: Heat the mixture to reflux for several hours. Monitor the disappearance of the starting material by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice.

-

Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water until the washings are neutral to pH paper. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield pure 5-fluoro-2-formylbenzoic acid.

Reactivity and Applications in Drug Discovery

The synthetic value of 5-fluoro-2-formylbenzoic acid lies in the differential reactivity of its three functional groups. The aldehyde is the most versatile handle for building molecular complexity, primarily through condensation reactions.[6]

A paramount application is its use in the synthesis of the PARP (Poly ADP-ribose polymerase) inhibitor, Olaparib.[6] A critical step involves the condensation of the aldehyde with a suitable partner, followed by cyclization with hydrazine to form the core phthalazinone heterocyclic scaffold.[6]

Diagram: Synthesis of the Phthalazinone Core for Olaparib

Caption: Reaction pathway for forming the phthalazinone core.

Experimental Protocol: Synthesis of a Key Phthalazinone Intermediate

This protocol is adapted from literature describing the synthesis of Olaparib intermediates.[6]

-

Condensation: To a solution of sodium methoxide in methanol, add 5-fluoro-2-formylbenzoic acid and phthalide.

-

Reaction (Step 1): Stir the reaction mixture at a temperature ranging from room temperature to reflux. Monitor the formation of the intermediate product, 5-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-2-fluorobenzoic acid, by HPLC or TLC.

-

Cyclization: Once the initial condensation is complete, add hydrazine hydrate directly to the reaction mixture.

-

Reaction (Step 2): Heat the mixture to reflux and maintain this temperature until the starting intermediate is consumed.

-

Mechanistic Insight: The hydrazine undergoes a condensation reaction with one of the ketone groups of the intermediate, followed by an intramolecular cyclization and dehydration to form the stable, aromatic phthalazinone ring system.

-

-

Isolation and Purification: After completion, cool the reaction and remove the solvent under reduced pressure. The crude product, 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, can then be isolated and purified by standard methods such as recrystallization or column chromatography.

Diagram: Role as a Key Building Block for Olaparib

Caption: Logical relationship of the title compound to Olaparib.

Analytical Characterization

Confirming the identity and purity of the synthesized 5-fluoro-2-formylbenzoic acid is critical. The following table summarizes the expected spectroscopic signatures based on its chemical structure.

| Technique | Expected Data |

| ¹H NMR | ~10 ppm (singlet, 1H, aldehyde -CHO), 7.5-8.5 ppm (multiplets, 3H, aromatic C-H), >11 ppm (broad singlet, 1H, carboxylic acid -COOH). Chemical shifts are approximate and depend on the solvent.[1] |

| ¹³C NMR | ~190 ppm (aldehyde carbon), ~165 ppm (carboxyl carbon), 115-165 ppm (aromatic carbons, including a large C-F coupling constant for the carbon bearing the fluorine).[1] |

| Mass Spec (MS) | Expected [M-H]⁻ or [M+H]⁺ corresponding to a molecular weight of 168.12 g/mol .[1] |

Conclusion

5-Fluoro-2-formylbenzoic acid is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its trifunctional nature provides a robust platform for synthetic chemists, while the embedded fluorine atom offers a proven advantage for medicinal chemists seeking to enhance the pharmacokinetic profiles of drug candidates. The detailed protocols and mechanistic discussions provided in this guide are intended to empower researchers to confidently and safely utilize this valuable building block in their pursuit of novel therapeutics and functional materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18525946, 2-Fluoro-5-formylbenzoic acid. Retrieved from [Link].

- Google Patents (2022). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

Georganics (n.d.). 2-Fluoro-5-formylbenzoic acid - High purity. Retrieved from [Link].

-

Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Retrieved from [Link].

- Iqbal, N., & Ahmad, S. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry.

-

Justia Patents (1998). Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Retrieved from [Link].

-

Autech (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Retrieved from [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. fishersci.fi [fishersci.fi]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Fluoro-2-formylbenzoic acid, a trifunctional aromatic compound, is a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. Its strategic importance is underscored by its role as a key building block in the synthesis of targeted therapies, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. The presence of a carboxylic acid, an aldehyde, and a fluorine atom on the benzene ring imparts a unique reactivity profile and influences its physicochemical properties, which are critical for its application in drug development and materials science. This guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of 5-fluoro-2-formylbenzoic acid, offering a consolidated resource for researchers. We will delve into its structural attributes, spectral properties, solubility, acidity, and thermal stability, supported by established analytical methodologies and comparative data from analogous structures.

Molecular Structure and Identification

5-Fluoro-2-formylbenzoic acid is a white to off-white solid. The strategic placement of the electron-withdrawing fluorine atom ortho to the carboxylic acid group significantly influences the acidity of the proton, while the formyl group at the meta position serves as a reactive handle for a multitude of chemical transformations.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | 5-Fluoro-2-formylbenzoic acid | [PubChem][1] |

| CAS Number | 920481-01-2 | [BLD Pharm][2] |

| Molecular Formula | C₈H₅FO₃ | [PubChem][1] |

| Molecular Weight | 168.12 g/mol | [PubChem][1] |

| SMILES | O=C(O)C1=CC(F)=CC=C1C=O | [BLD Pharm][2] |

| InChI Key | XZUFXXPSLGVLFC-UHFFFAOYSA-N | [PubChem][1] |

digraph "5-Fluoro-2-formylbenzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; C7 [label="C", pos="-2.4,-0.1!"]; O1 [label="O", pos="-2.4,-1.1!"]; O2 [label="O", pos="-3.6,0.4!"]; H1 [label="H", pos="-3.6,1.2!"]; C8 [label="C", pos="2.4,0!"]; O3 [label="O", pos="2.4,-1!"]; H2 [label="H", pos="3.3,0.3!"]; F1 [label="F", pos="0,4!"]; H3 [label="H", pos="2.1,2.6!"]; H4 [label="H", pos="-2.1,2.6!"]; H5 [label="H", pos="2.1,0.4!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O1; C7 -- O2; O2 -- H1; C1 -- C8; C8 -- O3; C8 -- H2; C4 -- F1; C3 -- H3; C5 -- H4; C2 -- H5;

label="5-Fluoro-2-formylbenzoic acid"; labelloc="b"; fontsize=12; }

Caption: 2D structure of 5-Fluoro-2-formylbenzoic acid.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 5-Fluoro-2-formylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the carboxylic acid proton, and the aromatic protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbons of the carboxylic acid and aldehyde groups, as well as for the aromatic carbons. The carbon atoms bonded to or in proximity to the fluorine atom will show characteristic splitting (J-coupling).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-COOH) | > 10 (broad s) | ~165 | Chemical shift is concentration and solvent dependent. |

| Aldehyde (-CHO) | ~10.0 (s) | ~190 | Sharp singlet for the aldehydic proton. |

| Aromatic C-H | 7.5 - 8.5 (m) | 115 - 140 | Complex multiplet due to H-H and H-F coupling. |

| Aromatic C-F | - | ~163 (d, ¹JCF) | Large one-bond C-F coupling constant. |

| Aromatic C-COOH | - | ~125 (d) | Doublet due to coupling with fluorine. |

| Aromatic C-CHO | - | 130 - 135 |

Data is predicted based on analysis of structurally similar compounds like 4-formylbenzoic acid and 2-fluorobenzoic acid.[3]

Experimental Protocol: NMR Spectral Acquisition A standard protocol for acquiring NMR spectra involves dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are then recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule.

Table 3: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2850 - 2750 | C-H stretch | Aldehyde |

| ~1700 | C=O stretch | Carboxylic Acid & Aldehyde |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-F stretch | Aryl Fluoride |

| ~1200 | C-O stretch | Carboxylic Acid |

The carbonyl (C=O) stretching vibrations for the carboxylic acid and aldehyde are expected to be strong and may overlap.[5][6]

Experimental Protocol: FTIR Spectral Acquisition FTIR spectra can be obtained using a potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

Physicochemical Properties

The physical properties of 5-Fluoro-2-formylbenzoic acid are crucial for its handling, formulation, and reaction optimization.

Table 4: Physical Properties

| Property | Value | Source |

| Physical State | White to off-white solid | [7] |

| Melting Point | 174.5-178.5 °C | [BenchChem][8] |

| Boiling Point (Predicted) | 330.9 ± 27.0 °C | [PubChem][9] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform; sparingly soluble in water. | [10] |

Experimental Protocol: Solubility Determination To determine solubility, an excess of 5-Fluoro-2-formylbenzoic acid is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solid is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Acidity (pKa)

The pKa value is a critical parameter that dictates the ionization state of the carboxylic acid group at a given pH, which in turn influences its solubility, reactivity, and biological activity. The electron-withdrawing effects of both the fluorine atom and the formyl group are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). The pKa of 3-fluorobenzoic acid is reported to be 3.86.[8]

Experimental Protocol: pKa Determination by Potentiometric Titration Potentiometric titration is a highly accurate method for determining pKa values.[11]

-

Preparation: A standard solution of 5-Fluoro-2-formylbenzoic acid (e.g., 0.01 M) is prepared in a suitable solvent, often a mixture of water and an organic co-solvent like methanol to ensure solubility.[11]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Measurement: The pH of the solution is monitored using a calibrated pH electrode after each incremental addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[12][13]

Caption: Workflow for pKa determination by potentiometric titration.

Reactivity and Stability

The trifunctional nature of 5-Fluoro-2-formylbenzoic acid provides a versatile platform for a wide range of chemical transformations.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and conversion to the acid chloride.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, participating in reactions like reductive amination, Wittig reactions, and oxidation to a second carboxylic acid group. The electron-withdrawing fluorine atom enhances the electrophilicity of the formyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated analogues.[7]

-

Aromatic Ring: The fluorine atom can participate in nucleophilic aromatic substitution reactions under certain conditions. The electron-withdrawing nature of the substituents generally deactivates the ring towards electrophilic aromatic substitution.

Thermal Stability: Aromatic carboxylic acids generally exhibit high thermal stability. Decomposition, when it occurs at elevated temperatures (typically above 250 °C), often proceeds via decarboxylation.[11] The presence of the fluorine atom may influence the decomposition pathway and temperature.

Experimental Protocol: Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

A small, accurately weighed sample of 5-Fluoro-2-formylbenzoic acid is placed in a TGA pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve provides information on the onset of decomposition and the temperature range of thermal stability.[14]

Safety and Handling

5-Fluoro-2-formylbenzoic acid should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

-

Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere.[15]

Conclusion

5-Fluoro-2-formylbenzoic acid is a compound of significant interest due to its versatile chemical reactivity and its role as a key intermediate in the synthesis of high-value molecules like Olaparib. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and safe use in research and development. While some experimental data for this specific molecule are not widely published, a combination of predictive methods based on analogous structures and established experimental protocols provides a robust framework for its characterization and application.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Fluorobenzaldehyde: Properties, Synthesis, and Applications. Retrieved from [Link]

- Ostrowska, K., & Wyrzykowski, D. (2017). Thermal properties of metal complexes with selected non-steroidal anti-inflammatory drugs. Journal of Thermal Analysis and Calorimetry, 130(1), 207-215.

-

PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid. Retrieved from [Link]

-

NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA. Retrieved from [Link]

-

Osti.gov. (n.d.). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Retrieved from [Link]

-

MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

-

Journal of Undergraduate Chemistry Research. (2018). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

-

Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ASM Journals. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Retrieved from [Link]

-

University of Maryland. (n.d.). FTIR Spectrum. Retrieved from [Link]

-

ASM Journals. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of 2,5-Furandicarboxylic Acid in Binary Acetic Acid + Water, Methanol + Water, and Ethanol + Water Solvent Mixtures. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-FLUORO-5-FORMYLBENZOIC ACID. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid. Retrieved from [Link]

-

Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Georganics. (n.d.). 2-Fluoro-5-formylbenzoic acid - High purity. Retrieved from [Link]

Sources

- 1. 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. FTIR [terpconnect.umd.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. CAS 459-57-4: 4-Fluorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 10. nbinno.com [nbinno.com]

- 11. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]

- 12. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE41963K [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. osti.gov [osti.gov]

An In-Depth Technical Guide to 5-Fluoro-2-formylbenzoic Acid: A Versatile Trifunctional Building Block

This guide provides an in-depth technical overview of 5-Fluoro-2-formylbenzoic acid, a key organic intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its core properties, synthesis, reactivity, and critical applications, with a focus on the scientific principles that guide its use in the laboratory. While this document centers on 5-Fluoro-2-formylbenzoic acid, frequent reference will be made to its widely studied and commercially available isomer, 2-Fluoro-5-formylbenzoic acid, due to the extensive documentation of its synthetic utility, which provides valuable, analogous insights.

Core Physicochemical Properties and Identification

5-Fluoro-2-formylbenzoic acid is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, an aldehyde (formyl group), and a fluorine atom. This trifunctional nature makes it a highly versatile scaffold for constructing complex molecular architectures. The precise placement of these groups dictates the molecule's reactivity and its utility as a precursor in multi-step syntheses.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₅FO₃ | [1][2][3] |

| Molecular Weight | 168.12 g/mol | [1][2][3][4] |

| CAS Number | 920481-01-2 | [1][5] |

| Isomer CAS Number | 550363-85-4 (2-Fluoro-5-formylbenzoic acid) | [2][4][6] |

| Appearance | White to off-white solid | [7] |

| Typical Purity | ≥95% | [7] |

| Canonical SMILES | C1=CC(=C(C=C1F)C=O)C(=O)O | [1] |

| InChI Key | XZUFXXPSLGVLFC-UHFFFAOYSA-N (Isomer) |[4] |

Synthesis Strategies: From Precursor to Product

The synthesis of fluoro-formyl-benzoic acids is critical for their application, and several reliable routes have been established. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. A common and robust strategy for the related isomer, 2-Fluoro-5-formylbenzoic acid, involves a two-step process starting from a commercially available brominated precursor. This method offers excellent control and typically results in high-purity material.[8]

Alternative approaches include the direct oxidation of a corresponding methyl group on a fluorotoluene derivative or the formylation of a 2-fluorobenzoic acid precursor.[7] However, the selective oxidation of a methyl group to an aldehyde can be challenging, as over-oxidation to a carboxylic acid is a common side reaction requiring precise control of conditions.[8]

Sources

- 1. 920481-01-2|5-Fluoro-2-formylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Fluoro-2-formylbenzoic acid | 920481-01-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

solubility of 5-Fluoro-2-formylbenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-formylbenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

5-Fluoro-2-formylbenzoic acid is a pivotal building block in contemporary medicinal chemistry, prized for its trifunctional nature that enables diverse synthetic modifications. The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability and binding affinity of derivative compounds, rendering it a highly desirable starting material in drug discovery programs.[1][2] A fundamental yet critical parameter governing its utility in synthesis, formulation, and biological screening is its solubility in various organic solvents. This technical guide provides a comprehensive exploration of the theoretical and practical aspects of the solubility of 5-Fluoro-2-formylbenzoic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and detailed experimental protocols to determine its solubility in their own laboratory settings. The principles and methodologies detailed herein are grounded in the well-established solubility characteristics of its parent compound, benzoic acid, and its derivatives.[3][4]

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, erratic absorption, and difficulties in formulation. For a versatile intermediate like 5-Fluoro-2-formylbenzoic acid, a thorough understanding of its solubility profile is paramount for its effective application in the synthesis of novel pharmaceutical agents and functional materials.[2][5] This guide will provide researchers with the necessary tools to assess and understand the solubility of this important chemical entity.

Physicochemical Properties of 5-Fluoro-2-formylbenzoic Acid

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical and chemical properties. For 5-Fluoro-2-formylbenzoic acid (CAS No: 920481-01-2), the interplay of its three functional groups—a carboxylic acid, an aldehyde (formyl group), and a fluorine-substituted aromatic ring—dictates its interactions with various solvents.[6][7]

| Property | Value/Information | Influence on Solubility |

| Molecular Formula | C₈H₅FO₃ | Provides the elemental composition. |

| Molecular Weight | 168.12 g/mol [8] | Larger molecules can sometimes be less soluble.[9] |

| Appearance | White to off-white solid[1] | Physical state at room temperature. |

| Melting Point | Data not widely available; for the isomer 2-fluoro-5-formylbenzoic acid, it is not specified. Benzoic acid melts at 122.4 °C. | A high melting point can sometimes correlate with lower solubility. |

| pKa | Not explicitly reported, but the presence of the electron-withdrawing fluorine and formyl groups is expected to lower the pKa relative to benzoic acid (pKa ≈ 4.2), making it a stronger acid. | The acidity of the carboxylic acid group is crucial for its solubility in basic solutions.[10] |

| Polarity | Polar, due to the carboxylic acid and aldehyde functional groups. | The principle of "like dissolves like" suggests higher solubility in polar solvents.[9] |

| Hydrogen Bonding | The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The aldehyde and fluorine can act as hydrogen bond acceptors. | The ability to form hydrogen bonds is a key factor in its solubility in protic solvents like alcohols.[11] |

Theoretical Framework for Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[10] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[9]

Impact of Polarity: 5-Fluoro-2-formylbenzoic acid is a polar molecule due to the presence of the highly polar carboxylic acid and formyl groups. The fluorine atom also contributes to the molecule's polarity. Therefore, it is expected to be more soluble in polar organic solvents than in non-polar ones.

Role of Hydrogen Bonding: The carboxylic acid group is capable of forming strong hydrogen bonds, both with itself (leading to dimer formation) and with solvent molecules. Protic solvents, such as alcohols, can act as hydrogen bond donors and acceptors, and are therefore expected to be effective at solvating 5-Fluoro-2-formylbenzoic acid. Aprotic polar solvents, like acetone or ethyl acetate, can act as hydrogen bond acceptors and should also be reasonably good solvents.

Influence of Temperature: For most solid solutes, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice of the solid and to disrupt the intermolecular forces in the solvent.

Based on the solubility of benzoic acid and its derivatives, the expected trend in solubility for 5-Fluoro-2-formylbenzoic acid in common organic solvents is:

Alcohols (e.g., Methanol, Ethanol) > Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile) > Less Polar Solvents (e.g., Dichloromethane) > Non-polar Solvents (e.g., Toluene, Hexane) [4][11]

Experimental Determination of Solubility: A Practical Guide

Given the absence of a comprehensive public dataset, researchers must often determine the solubility of 5-Fluoro-2-formylbenzoic acid experimentally. The following sections provide detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Analysis

This rapid method helps to classify the compound's solubility in a range of solvents and is useful for initial screening.

Experimental Protocol

-

Preparation: Dispense 0.5 mL of each selected organic solvent into separate, clearly labeled small test tubes.

-

Sample Addition: Add approximately 10-20 mg of 5-Fluoro-2-formylbenzoic acid to each test tube.

-

Mixing: Vigorously shake or vortex each test tube for 60 seconds.[12]

-

Observation: Observe each tube for the complete dissolution of the solid. If the compound dissolves completely, it is considered "soluble." If some or all of the solid remains, it is "partially soluble" or "insoluble."

-

Confirmation (for basic and acidic solutions): For tests in aqueous acid or base, changes in pH can confirm solubility due to salt formation.[13][14]

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[9]

Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-Fluoro-2-formylbenzoic acid to a known volume of the chosen organic solvent in a sealed vial or flask. An excess is crucial to ensure that a saturated solution is formed.

-

Place the sealed container in a constant-temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. It is critical to avoid transferring any solid particles. Filtration through a syringe filter compatible with the solvent may be necessary.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Transfer the accurately measured volume of the saturated solution to a pre-weighed container.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood until a constant weight of the dried solute is obtained.[3]

-

Calculate the solubility as the mass of the dissolved solid per volume of solvent (e.g., mg/mL).

-

-

Titrimetric Method:

-

For the acidic 5-Fluoro-2-formylbenzoic acid, titration with a standardized solution of a strong base (e.g., sodium hydroxide) can be used.

-

Dilute the known volume of the saturated solution with a suitable solvent if necessary.

-

Add a few drops of an appropriate indicator (e.g., phenolphthalein) and titrate to the endpoint.[3]

-

Calculate the concentration of the solute based on the volume and concentration of the titrant used.

-

-

Caption: Workflow for quantitative solubility determination.

Data Presentation: A Template for Your Results

Organizing experimental data in a clear and concise manner is essential for analysis and comparison. The following table provides a template for recording your solubility data for 5-Fluoro-2-formylbenzoic acid.

| Solvent | Solvent Polarity | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) | Observations |

| Methanol | Polar Protic | 25 | |||

| Ethanol | Polar Protic | 25 | |||

| Acetone | Polar Aprotic | 25 | |||

| Acetonitrile | Polar Aprotic | 25 | |||

| Ethyl Acetate | Polar Aprotic | 25 | |||

| Dichloromethane | Slightly Polar | 25 | |||

| Toluene | Non-polar | 25 | |||

| Hexane | Non-polar | 25 |

Safety and Handling

5-Fluoro-2-formylbenzoic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Based on available safety data for this and similar compounds, the following hazards should be considered:

-

Harmful if swallowed, in contact with skin, or if inhaled. [15][16]

-

Causes skin and serious eye irritation. [16]

-

May cause respiratory irritation. [15]

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Consult the material safety data sheet (MSDS) for detailed information before handling this compound.[16][17][18]

Conclusion

While a comprehensive, publicly available dataset on the solubility of 5-Fluoro-2-formylbenzoic acid in a wide range of organic solvents is currently limited, this guide provides the theoretical foundation and practical methodologies for researchers to generate this crucial data. By understanding the physicochemical properties of the molecule and applying the systematic experimental approaches outlined, scientists and drug development professionals can effectively characterize its solubility profile. This knowledge is indispensable for optimizing reaction conditions, developing robust purification strategies, and advancing the use of this versatile building block in the creation of novel therapeutics and advanced materials.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents.

- Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ChemicalBook. (2025, July 14). 5-Fluoro-2-formylbenzoic acid.

- Sigma-Aldrich. (n.d.). 2-Fluoro-5-formylbenzoic acid.

- PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid.

- BenchChem. (n.d.). Application Notes and Protocols for 2-Fluoro-5-formylbenzoic Acid in Structure-Activity Relationship (SAR) Studies.

- Georganics. (n.d.). 2-Fluoro-5-formylbenzoic acid.

- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 2-Fluoro-5-formylbenzoic acid.

- BLD Pharm. (n.d.). 5-Fluoro-2-formylbenzoic acid.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Fluoro-3-formylbenzoic acid.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: 5-Fluoro-2-methoxybenzoic acid.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: Phthalaldehydic acid.

- BenchChem. (n.d.). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.

- MedchemExpress.com. (n.d.). 2-Fluoro-5-formylbenzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5-Fluoro-2-formylbenzoic acid | 920481-01-2 [chemicalbook.com]

- 7. 920481-01-2|5-Fluoro-2-formylbenzoic acid|BLD Pharm [bldpharm.com]

- 8. 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. 2-Fluoro-5-formylbenzoic acid - High purity | EN [georganics.sk]

- 16. fishersci.fi [fishersci.fi]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structural Analysis and Conformation of 5-Fluoro-2-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-formylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and a fluorine atom—on a benzene ring offers a versatile platform for synthetic transformations and the development of novel molecular entities. This guide provides a comprehensive analysis of the structural and conformational properties of 5-Fluoro-2-formylbenzoic acid, integrating theoretical principles with practical methodologies for its synthesis and characterization. We delve into the nuanced interplay of its functional groups, which dictates its reactivity, conformational preferences, and potential for intramolecular interactions. This document serves as an essential resource for researchers aiming to leverage the unique characteristics of this compound in their scientific endeavors.

Introduction: The Significance of 5-Fluoro-2-formylbenzoic Acid

5-Fluoro-2-formylbenzoic acid (CAS No. 920481-01-2) is a member of the substituted benzoic acid family, a class of compounds renowned for their utility as building blocks in organic synthesis. The strategic placement of a fluorine atom, a formyl group (aldehyde), and a carboxylic acid moiety on the phenyl ring imparts a distinct set of chemical and physical properties.

The carboxylic acid group serves as a primary site for forming amide and ester linkages, crucial for the construction of larger, more complex molecules. The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic systems. The fluorine substituent , with its high electronegativity and relatively small size, can profoundly influence the molecule's electronic properties, pKa, metabolic stability, and binding affinity to biological targets. This trifunctional nature makes 5-Fluoro-2-formylbenzoic acid a valuable precursor in the synthesis of pharmaceuticals and functional materials.

This guide will provide a detailed exploration of the structural intricacies of this molecule, offering insights into its conformational landscape and the analytical techniques employed for its characterization.

Molecular Structure and Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Fluoro-2-formylbenzoic acid is paramount for its effective application in research and development.

| Property | Value | Source |

| IUPAC Name | 5-Fluoro-2-formylbenzoic acid | N/A |

| CAS Number | 920481-01-2 | [1] |

| Molecular Formula | C₈H₅FO₃ | [2][3] |

| Molecular Weight | 168.12 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| SMILES | O=C(O)C1=CC(F)=CC=C1C=O |

Synthesis of 5-Fluoro-2-formylbenzoic Acid: A Proposed Experimental Protocol

While specific, detailed, and peer-reviewed synthetic protocols for 5-Fluoro-2-formylbenzoic acid are not abundantly available in the literature, a common and logical approach involves the selective oxidation of the corresponding methyl group of a precursor. One such plausible precursor is 5-fluoro-2-methylbenzoic acid.[5][6] The oxidation of a methyl group on a benzene ring to a formyl group can be achieved using various oxidizing agents, with careful control of reaction conditions to prevent over-oxidation to a carboxylic acid.

Below is a proposed, generalized protocol based on established organic chemistry principles for the synthesis of 5-Fluoro-2-formylbenzoic acid. Researchers should note that optimization of reaction conditions is likely necessary.

Proposed Synthesis Pathway: Oxidation of 5-Fluoro-2-methylbenzoic acid

Caption: Proposed workflow for the synthesis of 5-Fluoro-2-formylbenzoic acid.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-2-methylbenzoic acid in a suitable inert solvent such as dichloromethane or dioxane.

-

Addition of Oxidizing Agent: To the stirred solution, add the chosen oxidizing agent (e.g., manganese dioxide, selenium dioxide, or N-bromosuccinimide under light irradiation followed by hydrolysis). The choice of oxidant and stoichiometry is critical to favor aldehyde formation.

-

Reaction Monitoring: The reaction progress should be carefully monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid byproducts are removed by filtration. The filtrate is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 5-Fluoro-2-formylbenzoic acid.

Causality Behind Experimental Choices:

-

Choice of Starting Material: 5-Fluoro-2-methylbenzoic acid is a logical precursor as the oxidation of the methyl group is a direct route to the desired formyl group.

-

Selective Oxidation: The primary challenge is to prevent the over-oxidation of the newly formed aldehyde to a carboxylic acid. Milder oxidizing agents and strict control over reaction time and temperature are crucial for achieving good selectivity.

-

Inert Solvent: The use of an inert solvent is necessary to prevent unwanted side reactions with the solvent.

-

Purification: Column chromatography or recrystallization is essential to remove any unreacted starting material, over-oxidized product (5-fluorophthalic acid), and other impurities.

Structural Analysis and Conformation

The conformation of 5-Fluoro-2-formylbenzoic acid is determined by the interplay of steric and electronic effects of its substituents. While a definitive crystal structure is not publicly available, we can infer its likely conformational preferences based on studies of related ortho-substituted benzoic acids.

Conformational Isomers

The primary conformational flexibility in 5-Fluoro-2-formylbenzoic acid arises from the rotation around the C-C single bond connecting the carboxylic acid group to the benzene ring and the C-C bond of the formyl group.

-

Carboxylic Acid Orientation: The carboxyl group can be either syn-planar or anti-planar with respect to the C1-C2 bond of the benzene ring. Due to steric hindrance from the ortho-formyl group, the carboxylic acid moiety is expected to be twisted out of the plane of the benzene ring. This "ortho effect" is a well-documented phenomenon in substituted benzoic acids.[7][8]

-

Formyl Group Orientation: The formyl group can also exhibit rotational isomerism.

-

Intramolecular Hydrogen Bonding: A key structural feature to consider is the potential for intramolecular hydrogen bonding between the hydrogen of the carboxylic acid and the oxygen of the formyl group, or between the formyl hydrogen and the carboxylic oxygen. However, the formation of a stable six-membered ring through hydrogen bonding is generally favorable.

Based on theoretical studies of similar molecules, the cis conformation of the carboxylic acid (where the hydroxyl hydrogen is oriented towards the formyl group) is likely to be energetically favored due to the possibility of forming an intramolecular hydrogen bond.

Caption: Plausible conformational equilibrium in 5-Fluoro-2-formylbenzoic acid.

Spectroscopic Characterization

The structural features of 5-Fluoro-2-formylbenzoic acid can be elucidated using a combination of spectroscopic techniques. While a comprehensive, peer-reviewed analysis is not available, data from suppliers can provide valuable insights.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (typically in the 9-10 ppm region), and the acidic proton of the carboxylic acid (a broad singlet, typically >10 ppm). The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carboxyl carbon, the aldehyde carbon, and the aromatic carbons. The carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will provide information about the chemical environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the C=O stretch of the aldehyde, and C-F bond vibrations. The position of the O-H stretch can provide evidence for intramolecular hydrogen bonding.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Reactivity and Potential Applications

The trifunctional nature of 5-Fluoro-2-formylbenzoic acid makes it a versatile reagent in organic synthesis.

-

Reactions of the Carboxylic Acid: The carboxylic acid can undergo standard transformations such as esterification and amidation to introduce a wide range of functional groups.

-

Reactions of the Aldehyde: The aldehyde is susceptible to nucleophilic attack and can participate in reactions like:

-

Reductive Amination: To form secondary or tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With amines or hydrazines to form imines, hydrazones, and various heterocyclic systems. The reactivity of the aldehyde is influenced by the electronic effects of the other substituents on the ring.

-

-

Influence of the Fluorine Atom: The electron-withdrawing nature of the fluorine atom can enhance the acidity of the carboxylic acid and increase the electrophilicity of the aldehyde's carbonyl carbon. In the context of drug development, the fluorine atom can improve metabolic stability and binding interactions with target proteins.

While specific applications of 5-Fluoro-2-formylbenzoic acid are not extensively documented, its structural motifs are present in various biologically active molecules. Its isomer, 2-fluoro-5-formylbenzoic acid, is a known intermediate in the synthesis of PARP inhibitors like Olaparib, highlighting the potential of this class of compounds in drug discovery.[10]

Conclusion

5-Fluoro-2-formylbenzoic acid is a molecule with significant potential, stemming from its unique combination of functional groups. This guide has provided a comprehensive overview of its structural and conformational properties, based on established chemical principles and data available for analogous compounds. While a detailed experimental structural analysis is yet to be published, the theoretical considerations presented here offer a solid framework for understanding its behavior. The proposed synthetic route and discussion of its reactivity provide a practical foundation for researchers looking to utilize this versatile building block in their synthetic campaigns, particularly in the fields of medicinal chemistry and materials science. Further experimental and computational studies are warranted to fully elucidate the rich chemistry of this promising compound.

References

- BenchChem. A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5 - Benchchem. N.p., n.d. Web.

- CymitQuimica.

- ChemicalBook. 5-Fluoro-2-formylbenzoic acid(920481-01-2) 1H NMR spectrum. N.p., n.d. Web.

- Sigma-Aldrich. 5-Fluoro-2-formylbenzoic acid. N.p., n.d. Web.

- 西安速加医药科技有限公司. 5-Fluoro-2-formylbenzoic acid|920481-01-2. N.p., n.d. Web.

- BLD Pharm. 920481-01-2|5-Fluoro-2-formylbenzoic acid. N.p., n.d. Web.

- Ossila. 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6. N.p., n.d. Web.

- Biosynth. 5-Fluoro-2-methylbenzoic acid | 33184-16-6 | FF23380. N.p., n.d. Web.

- Organic Syntheses. p-FLUOROBENZOIC ACID. N.p., n.d. Web.

- Guidechem. 4-Formylbenzoic acid 619-66-9. N.p., n.d. Web.

- Biosynth. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | FF79414. N.p., n.d. Web.

- ChemicalBook. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis. N.p., n.d. Web.

- Wikipedia. Ortho effect. N.p., n.d. Web.

- Chem-Impex. 5-Fluoro-2-methylbenzoic acid. N.p., n.d. Web.

- Benchchem. Application Notes and Protocols for the Esterification of 2-Fluoro-5-formylbenzoic Acid. N.p., n.d. Web.

- Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. N.p., n.d. Web.

- The Ortho Effect of benzoic acids. N.p., n.d. Web.

Sources

- 1. 5-Fluoro-2-formylbenzoic acid|920481-01-2-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 2. Fluorinated Compounds | CymitQuimica [cymitquimica.com]

- 3. 5-Fluoro-2-formylbenzoic acid | 920481-01-2 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ossila.com [ossila.com]

- 6. 5-Fluoro-2-methylbenzoic acid | 33184-16-6 | FF23380 [biosynth.com]

- 7. 550363-85-4|2-Fluoro-5-formylbenzoic acid|BLD Pharm [bldpharm.com]

- 8. 2-Fluoro-5-formylbenzoic acid - High purity | EN [georganics.sk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | FF79414 [biosynth.com]

Spectroscopic Profile of 5-Fluoro-2-formylbenzoic Acid: A Technical Guide for Researchers

Introduction

5-Fluoro-2-formylbenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring, offers a versatile platform for the synthesis of complex molecules. The strategic placement of the fluorine atom can notably enhance the metabolic stability and binding affinity of derivative compounds, rendering it a valuable precursor in drug discovery and development.[1]

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Fluoro-2-formylbenzoic acid, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific compound is not consistently available in published literature, this guide combines computational predictions with established principles of spectroscopic interpretation for substituted benzoic acids to offer a robust analytical framework for researchers.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. The key functional groups—carboxylic acid, aldehyde, and the fluorine substituent on the aromatic ring—each impart distinct spectroscopic signatures.

Caption: Structure of 5-Fluoro-2-formylbenzoic acid with key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Fluoro-2-formylbenzoic acid, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of 5-Fluoro-2-formylbenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-Fluoro-2-formylbenzoic acid is predicted to exhibit distinct signals for the aromatic, aldehyde, and carboxylic acid protons. The electron-withdrawing nature of the fluorine, formyl, and carboxylic acid groups significantly influences the chemical shifts of the aromatic protons, generally shifting them downfield compared to benzene (δ ≈ 7.3 ppm).

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| -COOH | >10 | broad singlet | - | 1H |

| -CHO | ~10.05 | singlet | - | 1H |

| H-6 | ~8.20 | doublet | JHH ≈ 2.5 | 1H |

| H-4 | ~7.55 | triplet | JHH ≈ 8.8 | 1H |

| H-3 | ~8.45 | doublet of doublets | JHF ≈ 5.5, JHH ≈ 8.8 | 1H |

Table 1: Predicted ¹H NMR Spectral Data for 5-Fluoro-2-formylbenzoic acid.

Interpretation:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, typically appearing as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aldehyde Proton (-CHO): The aldehyde proton is also significantly deshielded and is expected to appear as a sharp singlet around 10.05 ppm.

-

Aromatic Protons (H-3, H-4, H-6):

-

H-3: This proton is ortho to the fluorine atom and para to the formyl group. The strong electron-withdrawing inductive effect of the fluorine atom and the resonance effect of the formyl group are expected to cause a significant downfield shift to around 8.45 ppm. It will appear as a doublet of doublets due to coupling with both H-4 and the fluorine atom.

-

H-4: This proton is meta to both the fluorine and the formyl group, and ortho to the carboxylic acid group. It is expected to be the most shielded of the aromatic protons, with a predicted chemical shift around 7.55 ppm, appearing as a triplet due to coupling with H-3 and H-6 (assuming similar coupling constants).

-

H-6: This proton is ortho to the carboxylic acid group and meta to the fluorine and formyl groups. It is predicted to resonate around 8.20 ppm as a doublet, coupling with H-4.

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |

| Carboxylic Acid (-COOH) | ~165-170 |

| Aldehyde (-CHO) | ~190-195 |

| C-F | ~160-165 (doublet, ¹JCF) |

| C-CHO | ~135-140 |

| C-COOH | ~130-135 |

| Aromatic CH | ~115-135 |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 5-Fluoro-2-formylbenzoic acid.

Interpretation:

-

The carbonyl carbons of the carboxylic acid and aldehyde groups will be the most downfield-shifted signals due to the strong deshielding effect of the attached oxygen atoms.

-

The carbon atom directly bonded to the fluorine atom will appear as a doublet due to one-bond C-F coupling, which is typically large (¹JCF ≈ 240-260 Hz).

-

The remaining aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

IR Spectral Analysis

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 3300-2500 (broad) | O-H stretch |

| Aromatic C-H | 3100-3000 | C-H stretch |

| Aldehyde C-H | 2850-2750 | C-H stretch |

| Aldehyde C=O | ~1710-1690 | C=O stretch |

| Carboxylic Acid C=O | ~1700-1680 | C=O stretch |

| Aromatic C=C | 1600-1450 | C=C stretch |

| C-O | 1320-1210 | C-O stretch |

| C-F | 1250-1000 | C-F stretch |

Table 3: Expected IR Absorption Bands for 5-Fluoro-2-formylbenzoic acid.

Interpretation:

-

A very broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid, with the broadening due to hydrogen bonding.

-

Two distinct C=O stretching bands are expected for the aldehyde and carboxylic acid groups, likely overlapping in the 1710-1680 cm⁻¹ region.

-

The presence of aromatic C-H stretches just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range will confirm the aromatic ring.

-

A strong absorption band in the 1250-1000 cm⁻¹ region is indicative of the C-F stretch.

Caption: Experimental workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol: MS

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique (e.g., LC-MS).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) in either positive or negative ion mode.

-

Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Fragmentation (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

Mass Spectral Analysis

-

Molecular Ion: The molecular weight of 5-Fluoro-2-formylbenzoic acid is 168.12 g/mol .[1] In positive ion mode (ESI+), the molecular ion peak would be observed at m/z 169.13 ([M+H]⁺). In negative ion mode (ESI-), the peak would be at m/z 167.11 ([M-H]⁻).

-

Fragmentation Pattern: The fragmentation of 5-Fluoro-2-formylbenzoic acid will be directed by the functional groups. Common neutral losses would include H₂O, CO, and CO₂.

Caption: Predicted primary fragmentation pathway in negative ion mode ESI-MS.

Interpretation:

In negative ion mode, a primary fragmentation pathway would involve the loss of CO₂ from the carboxylate anion, leading to a fragment ion at m/z 123.11. In positive ion mode, initial fragmentation would likely involve the loss of water from the protonated carboxylic acid, followed by the loss of CO.

Conclusion

The spectroscopic characterization of 5-Fluoro-2-formylbenzoic acid is fundamental to its application in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data based on established spectroscopic principles and computational predictions. By understanding the correlation between the molecular structure and its spectral output, researchers can confidently verify the identity and purity of this important synthetic building block.

References

Sources

A-Z Guide to 5-Fluoro-2-formylbenzoic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

This technical guide provides an in-depth analysis of 5-Fluoro-2-formylbenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its commercial availability, synthesis protocols, and critical applications, particularly its role as a versatile building block in medicinal chemistry.

Introduction: The Molecular Profile of a Versatile Building Block

5-Fluoro-2-formylbenzoic acid (CAS No. 920481-01-2) is a trifunctional aromatic compound that has gained significant traction as a valuable intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a carboxylic acid, an aldehyde (formyl group), and a fluorine atom on a benzene ring, presents multiple reactive sites for diverse synthetic transformations.[2] The strategic placement of these functional groups allows for selective reactions, making it an ideal starting material for constructing intricate molecular architectures, especially in the field of drug discovery.[2][3]

The presence of a fluorine atom is particularly noteworthy. In medicinal chemistry, the introduction of fluorine can enhance crucial drug-like properties such as metabolic stability, binding affinity to target proteins, and lipophilicity, which affects how a drug is absorbed and distributed.[2][4]

Key Molecular Identifiers:

Commercial Availability and Procurement

5-Fluoro-2-formylbenzoic acid is commercially available from a variety of chemical suppliers, catering to research and development needs.[6] Procurement options range from small laboratory quantities to bulk orders for process development. When sourcing this reagent, key considerations for researchers include purity, lead time, and available pack sizes. Purity levels are typically ≥95%.[6]

Below is a summary of representative suppliers. Note that availability and product codes may change, and researchers should always verify with the supplier directly.

| Supplier | Representative CAS Number | Typical Purity | Notes |

| BLD Pharm | 920481-01-2 | >97% | Listed as a stock item.[7] |

| Manchester Organics | 550363-85-4 | N/A | Often available with a lead time of 4-6 weeks.[8] |

| BenchChem | 550363-85-4 | ≥95% | Available for purchase.[6] |

| Fluoromart | 550363-85-4* | 95% | Available in various quantities (e.g., 25g, 50g).[9] |

| Key Organics | 845885-90-7** | >97% | Listed as 4-Fluoro-3-formylbenzoic acid. |

*Note: The CAS number 550363-85-4 is frequently associated with the isomer 2-Fluoro-5-formylbenzoic acid. Researchers must carefully verify the structure and CAS number with the supplier to ensure they are ordering the correct regioisomer for their specific synthetic route. **Note: The CAS number 845885-90-7 is associated with the isomer 4-Fluoro-3-formylbenzoic acid.

Synthesis Strategies: From Precursor to Product

While commercially available, understanding the synthesis of fluorinated benzoic acid derivatives is crucial for process development and cost-effectiveness in larger-scale applications.[6] Common synthetic strategies involve the formylation of a fluorobenzoic acid precursor or the oxidation of a corresponding methyl group on a fluorotoluene derivative.[6]

A robust and well-documented method involves the hydrolysis of a nitrile precursor, 2-fluoro-5-formylbenzonitrile.[3] This two-step approach offers excellent control and typically yields a high-purity product.[3]

Workflow for Synthesis via Nitrile Hydrolysis

Caption: High-level workflow for the synthesis of 5-Fluoro-2-formylbenzoic acid.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzonitrile (Intermediate)

This protocol is adapted from established methods and is intended for trained organic chemists in a controlled laboratory setting.[3]

-

Reaction Setup: In a 1-liter round-bottom flask suitable for high-temperature reactions, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).[1]

-

Reagent Addition: To this solution, add 50.6 g (0.56 mol) of copper(I) cyanide (CuCN).[1]

-

Scientific Rationale: This is a Rosenmund–von Braun reaction, a classic method for converting aryl halides to aryl nitriles. CuCN is the cyanating agent of choice, and a polar aprotic solvent like NMP is required to facilitate the reaction at high temperatures.

-

-

Reaction Execution: Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.[1] Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Add diatomaceous earth and stir, then filter the mixture.[1] Dilute the filtrate with 400 mL of water and extract with 500 mL of ethyl acetate.[3] Wash the organic layer twice with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.[3]

The subsequent step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid using aqueous sulfuric acid under reflux.[3]

Applications in Drug Discovery & Medicinal Chemistry

The true value of 5-Fluoro-2-formylbenzoic acid lies in its role as a drug intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[10] Its trifunctional nature allows for the systematic modification of its structure to explore structure-activity relationships (SAR).[2]

Key Application: Synthesis of PARP Inhibitors